3-Azidophenol

Catalog No.
S2936523
CAS No.
51642-25-2
M.F
C6H5N3O
M. Wt
135.126
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azidophenol

CAS Number

51642-25-2

Product Name

3-Azidophenol

IUPAC Name

3-azidophenol

Molecular Formula

C6H5N3O

Molecular Weight

135.126

InChI

InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H

InChI Key

OMXOPNUFEVXGPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N=[N+]=[N-]

solubility

not available

3-Azidophenol is a bifunctional aromatic building block featuring a phenolic hydroxyl group and a meta-positioned azide moiety. In industrial and academic procurement, it is primarily sourced as a critical precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC), photoaffinity labeling, and the synthesis of advanced thermosetting resins [1]. Unlike generic aryl azides, the specific meta-substitution pattern of 3-azidophenol decouples the electronic resonance of the azide from the hydroxyl group, providing a highly predictable pKa and consistent nucleophilicity. This makes it a targeted material selection for workflows requiring precise electronic tuning, angled bioisosteric scaffolding, and high-yield derivatization without the steric or electronic liabilities associated with its positional isomers.

Substituting 3-azidophenol with its positional isomers, such as 4-azidophenol (para) or 2-azidophenol (ortho), introduces critical failures in both synthesis and application performance. 4-Azidophenol exhibits direct resonance communication between the azide and hydroxyl groups, altering the gas-phase acidity and shifting the spatial geometry of downstream triazoles from a 120° meta-angle to a linear 180° conformation, which can abolish target binding in structure-activity relationship (SAR) libraries [1]. Conversely, 2-azidophenol suffers from severe steric hindrance and ortho-effect liabilities, leading to significantly lower yields during precursor synthesis and unwanted intramolecular cyclization (e.g., benzoxazole formation) during photolytic nitrene generation [2]. Procurement of the exact meta-isomer is therefore mandatory to preserve both process yield and cross-linking fidelity.

Electronic Decoupling and Phenolic Acidity Tuning

The positional relationship between the azide and hydroxyl groups fundamentally dictates the compound's electronic behavior. Mass spectrometry and kinetic method analyses demonstrate that 3-azidophenol possesses a gas-phase acidity of 340.8 kcal/mol, compared to 340.3 kcal/mol for 4-azidophenol [1]. Crucially, the meta-azide group acts purely as an inductively withdrawing substituent with negligible resonance contribution (σR = 0.02) to the phenol ring, whereas the para-isomer exhibits significant resonance interplay [1]. This electronic decoupling in 3-azidophenol ensures that the phenolic hydroxyl retains predictable nucleophilicity for downstream etherification or esterification.

Evidence DimensionGas-Phase Acidity (ΔHacid)
Target Compound Data340.8 ± 2.2 kcal/mol (negligible resonance contribution, σR = 0.02)
Comparator Or Baseline340.3 ± 2.0 kcal/mol (4-azidophenol, active resonance contribution)
Quantified Difference0.5 kcal/mol difference with complete elimination of para-resonance interference
ConditionsMass spectrometry and kinetic method evaluation of Hammett-Taft parameters

Allows chemists to perform orthogonal functionalization on the phenol group with predictable reaction kinetics, avoiding the resonance-induced variability seen with the para-isomer.

Precursor Synthesis Yield and Steric Processability

In scalable synthetic workflows, the steric environment of the azide dictates overall throughput. Comparative syntheses of azidophenol isomers reveal that 3-azidophenol consistently achieves high isolated yields (79–92%) during diazotization and subsequent CuAAC click reactions [1]. In contrast, the ortho-isomer (2-azidophenol) suffers from steric hindrance and potential chelation effects, often limiting yields to approximately 50% under identical conditions [1]. This substantial difference in processability makes 3-azidophenol a highly advantageous selection for library generation and industrial scale-up.

Evidence DimensionIsolated Synthesis Yield
Target Compound Data79–92% yield
Comparator Or Baseline~50% yield (2-azidophenol)
Quantified Difference29–42% absolute increase in isolated yield
ConditionsStandard diazotization/azidation and subsequent click chemistry derivatization

Directly impacts the cost-efficiency and material throughput for procurement teams sourcing building blocks for large-scale triazole library synthesis.

Photochemical Trajectory and Nitrene Cross-Linking Fidelity

For photoaffinity labeling applications, the stability of the photogenerated nitrene intermediate is paramount. Meta-substituted aryl azides like 3-azidophenol generate reactive singlet/triplet nitrenes that efficiently undergo intermolecular insertion into target biomolecules [1]. When 2-azidophenol is utilized as a generic substitute, the proximity of the ortho-hydroxyl group heavily favors rapid intramolecular cyclization, consuming the nitrene before target cross-linking can occur [1]. Consequently, 3-azidophenol preserves the necessary reactive lifetime and spatial trajectory required for high-fidelity active site mapping.

Evidence DimensionNitrene Insertion Pathway
Target Compound DataFavors intermolecular cross-linking (high labeling fidelity)
Comparator Or BaselineFavors intramolecular cyclization (2-azidophenol, loss of reactive intermediate)
Quantified DifferencePrevention of ortho-effect cyclization artifacts
ConditionsUV photolysis during target protein photoaffinity labeling

Ensures that the procured photoaffinity probe actually cross-links with the biological target rather than neutralizing itself via internal side-reactions.

Synthesis of Angled Bioisosteric SAR Libraries

3-Azidophenol is highly effective for developing non-steroidal estrogen receptor modulators (e.g., ERβ agonists) where the 120° meta-geometry of the resulting 1,4-disubstituted 1,2,3-triazole provides targeted receptor pocket binding compared to linear para-analogs [1].

High-Fidelity Photoaffinity Probe Development

This compound serves as a critical precursor for synthesizing photoactive cross-linkers, as its meta-substitution prevents the rapid intramolecular cyclization that plagues ortho-azidophenols, ensuring efficient intermolecular capture of target proteins [2].

Advanced Thermosetting Resin Manufacturing

3-Azidophenol is procured for the synthesis of meta-linked bisphenol-1,2,3-triazole (BPT) epoxies, where the non-linear backbone architecture imparts distinct thermal curing profiles and mechanical toughness not achievable with 4-azidophenol-derived linear resins [3].

XLogP3

2.5

Dates

Last modified: 04-14-2024

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